molecular formula C20H29N7 B12743323 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- CAS No. 56968-68-4

1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)-

Cat. No.: B12743323
CAS No.: 56968-68-4
M. Wt: 367.5 g/mol
InChI Key: FECKDZADEMHWCE-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclohexyl group and a piperazine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like dichloromethane and the presence of a base to facilitate the substitution reaction . The process may involve multiple steps to introduce the cyclohexyl and piperazine groups.

Industrial Production Methods

Industrial production methods for this compound are likely to follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of triazine derivatives with distinct functional groups .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combination of a cyclohexyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

56968-68-4

Molecular Formula

C20H29N7

Molecular Weight

367.5 g/mol

IUPAC Name

2-N-cyclohexyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H29N7/c21-19-23-18(24-20(25-19)22-16-7-3-1-4-8-16)15-26-11-13-27(14-12-26)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H3,21,22,23,24,25)

InChI Key

FECKDZADEMHWCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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